

solubility of 6-Bromo-4-chloro-2-phenylquinazoline in different solvents

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Compound of Interest

Compound Name: 6-Bromo-4-chloro-2-phenylquinazoline

Cat. No.: B1524381

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An In-Depth Technical Guide to Determining the Solubility of 6-Bromo-4-chloro-2-phenylquinazoline

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of **6-Bromo-4-chloro-2-phenylquinazoline**. Given the sparse publicly available solubility data for this specific compound, this document emphasizes robust experimental protocols and the underlying scientific principles that govern solubility.

Introduction: The Critical Role of Solubility in Drug Development

6-Bromo-4-chloro-2-phenylquinazoline is a heterocyclic compound with a chemical structure that suggests its potential as a scaffold in medicinal chemistry.[1][2] In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a cornerstone physicochemical property.[3][4] It dictates the compound's bioavailability, manufacturability, and ultimately, its efficacy and safety. A thorough understanding of a compound's solubility in various solvents is therefore not just a preliminary step but a critical dataset that informs lead optimization, formulation development, and toxicological studies.[3][5]

This guide will provide a detailed, step-by-step protocol for determining the equilibrium solubility of **6-Bromo-4-chloro-2-phenylquinazoline**, a method considered the gold standard for its

accuracy and reliability.[6][7] Additionally, we will explore high-throughput screening methods as a valuable tool for early-stage discovery.[5][8]

Understanding the Compound: 6-Bromo-4-chloro-2-phenylquinazoline

Before embarking on solubility studies, a foundational understanding of the target compound is essential.

Property	Value	Source
CAS Number	412923-42-3	[1][2]
Molecular Formula	C ₁₄ H ₈ BrClN ₂	[1]
Molecular Weight	319.59 g/mol	[1]

The structure, characterized by a quinazoline core with bromo, chloro, and phenyl substitutions, suggests a largely nonpolar molecule with some capacity for polar interactions. This structural information is key to forming initial hypotheses about its solubility in different solvent classes. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that this compound will exhibit greater solubility in nonpolar or moderately polar organic solvents compared to highly polar or aqueous media.[9][10]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility assay, often referred to as the shake-flask method, is the definitive technique for determining the thermodynamic solubility of a compound.[3][6] This method involves allowing an excess of the solid compound to equilibrate with a solvent until the solution is saturated. The resulting concentration of the dissolved compound is then quantified.

I. Materials and Equipment

- **6-Bromo-4-chloro-2-phenylquinazoline** (solid form)

- A range of analytical grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)
- Phosphate-buffered saline (PBS) or other relevant aqueous buffers
- Scintillation vials or other suitable containers with secure caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
- Analytical balance
- Pipettes and tips^[6]

II. Step-by-Step Methodology

- Preparation of Stock Solutions and Standards:
 - Accurately prepare a stock solution of **6-Bromo-4-chloro-2-phenylquinazoline** in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration.
 - From this stock solution, prepare a series of calibration standards by serial dilution to be used for quantifying the final dissolved concentration.
- Sample Preparation:
 - Add an excess amount of solid **6-Bromo-4-chloro-2-phenylquinazoline** to a pre-labeled vial. An excess is critical to ensure that a saturated solution is achieved and that solid compound remains at the end of the experiment.^[11]
 - Accurately dispense a known volume of the desired solvent into each vial.
- Equilibration:

- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[\[11\]](#) It is advisable to test multiple time points initially to determine when equilibrium is reached.
- Phase Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed to let the undissolved solid settle.
 - To completely separate the saturated solution from the excess solid, centrifuge the vials at a high speed.[\[11\]](#)
 - Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a chemically inert syringe filter.[\[9\]](#)
- Quantification:
 - Analyze the clear, saturated filtrate using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved **6-Bromo-4-chloro-2-phenylquinazoline**.[\[6\]](#)[\[11\]](#)
 - Use the previously prepared calibration curve to accurately quantify the concentration in the samples.
- Data Reporting:
 - Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.[\[9\]](#)
 - It is best practice to perform each solubility determination in triplicate to ensure the reproducibility of the results.[\[6\]](#)



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Caption: Workflow for the Equilibrium Solubility Shake-Flask Method.

High-Throughput Solubility Screening

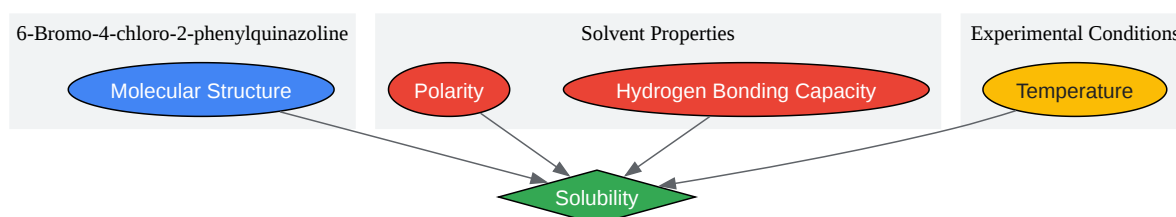
In early drug discovery, where numerous compounds are synthesized and evaluated, the time-intensive nature of the shake-flask method can be a bottleneck.[3] High-throughput solubility assays offer a faster, more resource-efficient way to rank-order compounds based on their solubility.[5][8] These methods, often employing miniaturized shake-flask approaches or precipitation-based turbidity measurements, can provide valuable, albeit sometimes less precise, solubility data.[3][8] They are particularly useful for identifying compounds with potential solubility liabilities early in the discovery process.

Factors Influencing the Solubility of 6-Bromo-4-chloro-2-phenylquinazoline

The solubility of this compound will be dictated by the interplay of its molecular structure and the properties of the solvent.

- **Solvent Polarity:** As a relatively nonpolar molecule, **6-Bromo-4-chloro-2-phenylquinazoline** is expected to be more soluble in nonpolar solvents (e.g., toluene, hexane) and polar aprotic solvents (e.g., DMSO, ethyl acetate) than in polar protic solvents (e.g., water, ethanol).
- **Hydrogen Bonding:** The nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, potentially enhancing solubility in solvents that can act as hydrogen bond donors.
- **Temperature:** For most solid solutes, solubility increases with temperature. Therefore, conducting solubility studies at different temperatures (e.g., room temperature and

physiological temperature) can provide valuable data for formulation development.[12]



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Caption: Key factors influencing the solubility of the compound.

Safety and Handling

While a specific, detailed safety data sheet (SDS) for **6-Bromo-4-chloro-2-phenylquinazoline** is not readily available in the search results, general laboratory safety precautions for handling chemical compounds should be strictly followed.[13][14] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and avoiding the formation of dust and aerosols.[14][15]

Conclusion

Determining the solubility of **6-Bromo-4-chloro-2-phenylquinazoline** is a fundamental step in evaluating its potential as a drug candidate. This guide provides a robust, scientifically-grounded protocol for obtaining accurate and reproducible equilibrium solubility data. By meticulously following the shake-flask method and considering the key factors that influence solubility, researchers can generate the critical data needed to advance their drug discovery and development programs.

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